molecular formula C7H9ClN2O B8355966 4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one

4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one

Cat. No. B8355966
M. Wt: 172.61 g/mol
InChI Key: AQVAHQSCJXDYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-methyl-6-(methylamino)pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c1-9-6-3-5(8)4-7(11)10(6)2/h3-4,9H,1-2H3

InChI Key

AQVAHQSCJXDYRU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=O)N1C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of LiOH (2N, 400 mmol, 200 mL) was slowly added at 0° C. to a stirring solution of example 31c (16.0 g, 65.6 mmol) in MeOH/THF (200 mL/100 mL). The reaction mixture was allowed to warm to room temperature and stirred for 43 h. The solution was adjusted to neutral pH with 1N HCl and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give 6.8 g (60%) of clean desired product as an off-white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.87 (q, 1H, J=4.4 Hz), 5.63 (s, 1H), 5.35 (s, 1H), 3.25 (s, 3H), 2.72 (d, 3H, J=4.4 Hz). MS (ES) [m+H] calc'd for C7H9ClN2O, 173, 175; found 173, 175.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
solution
Quantity
16 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.